![molecular formula C16H13NO5 B5721138 3-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5721138.png)
3-{[3-(acetyloxy)benzoyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[3-(acetyloxy)benzoyl]amino}benzoic acid, also known as aspirin, is a widely used drug with various applications in the medical field. It is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain, reduce fever, and prevent blood clots. Aspirin has been used for over a century and is still one of the most commonly used drugs worldwide.
作用機序
Aspirin works by inhibiting the production of prostaglandins, which are responsible for causing pain, fever, and inflammation. It does this by irreversibly inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Aspirin also has antiplatelet properties, which make it useful in preventing blood clots. It does this by irreversibly inhibiting the enzyme cyclooxygenase-1 (COX-1), which is involved in the production of thromboxane A2, a potent platelet aggregator.
Biochemical and Physiological Effects:
Aspirin has various biochemical and physiological effects on the body. It reduces pain and inflammation by inhibiting the production of prostaglandins. It also reduces fever by acting on the hypothalamus, which regulates body temperature. Aspirin has antiplatelet properties, which make it useful in preventing blood clots. It also has a mild anticoagulant effect, which can reduce the risk of stroke and heart attack.
実験室実験の利点と制限
Aspirin has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to synthesize in a laboratory setting. Aspirin has a well-established mechanism of action, which makes it useful for studying the effects of COX inhibition. However, there are some limitations to using 3-{[3-(acetyloxy)benzoyl]amino}benzoic acid in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels in the body. It can also have variable effects on different individuals, which can make it difficult to draw conclusions from experimental data.
将来の方向性
There are several future directions for research on 3-{[3-(acetyloxy)benzoyl]amino}benzoic acid. One area of interest is the development of new formulations of 3-{[3-(acetyloxy)benzoyl]amino}benzoic acid that can improve its efficacy and reduce its side effects. Another area of interest is the use of 3-{[3-(acetyloxy)benzoyl]amino}benzoic acid in the prevention and treatment of cancer. Aspirin has been shown to have anti-cancer properties, and further research is needed to explore its potential use in cancer therapy. Additionally, there is ongoing research into the use of 3-{[3-(acetyloxy)benzoyl]amino}benzoic acid in the prevention of cardiovascular disease and stroke. Overall, 3-{[3-(acetyloxy)benzoyl]amino}benzoic acid is a versatile drug with numerous applications in the medical field, and further research is needed to explore its full potential.
In conclusion, 3-{[3-(acetyloxy)benzoyl]amino}benzoic acid is a widely used drug with various applications in the medical field. It is synthesized through a simple reaction between salicylic acid and acetic anhydride and has been extensively studied for its various applications. Aspirin works by inhibiting the production of prostaglandins and has antiplatelet properties, which make it useful in preventing blood clots. It has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for research on 3-{[3-(acetyloxy)benzoyl]amino}benzoic acid, including the development of new formulations, its use in cancer therapy, and its potential use in the prevention of cardiovascular disease and stroke.
合成法
Aspirin is synthesized through the reaction between salicylic acid and acetic anhydride. The reaction is catalyzed by sulfuric acid and produces acetylsalicylic acid, which is the active ingredient in 3-{[3-(acetyloxy)benzoyl]amino}benzoic acid. The process is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
Aspirin has been extensively studied for its various applications in the medical field. It has been shown to be effective in reducing pain, fever, and inflammation. Aspirin also has antiplatelet properties, which make it useful in preventing blood clots. It has been used to treat a variety of conditions, including headaches, arthritis, and cardiovascular disease.
特性
IUPAC Name |
3-[(3-acetyloxybenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-10(18)22-14-7-3-4-11(9-14)15(19)17-13-6-2-5-12(8-13)16(20)21/h2-9H,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJCYULSGOGOPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[3-(Acetyloxy)phenyl]carbonyl}amino)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5721057.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5721088.png)
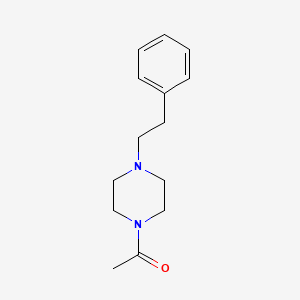

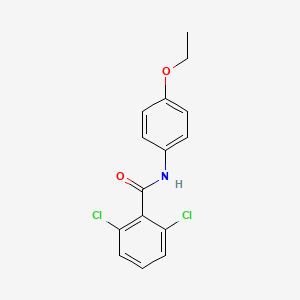

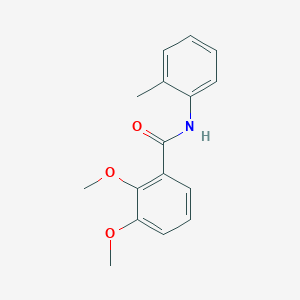
![3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5721120.png)
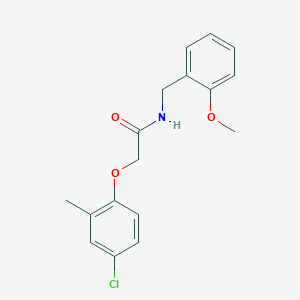
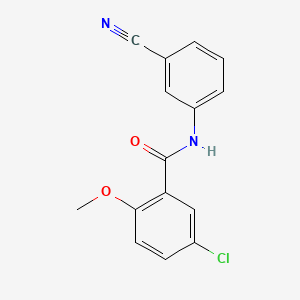
![4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5721160.png)
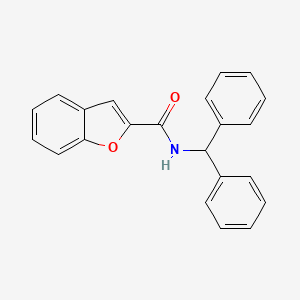
![1-[2-(benzylthio)benzoyl]azepane](/img/structure/B5721170.png)